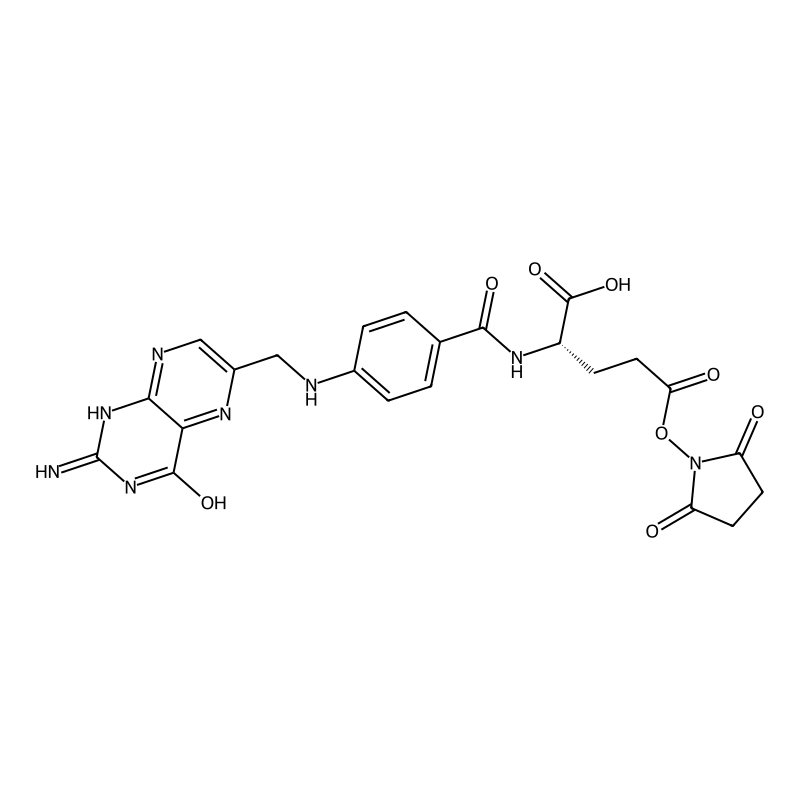Folic acid nhs ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Function and Applications:
Folic acid NHS ester, also known as N-hydroxysuccinimide ester of folic acid, is a chemical compound used as a linker in the synthesis of various bioconjugates for scientific research purposes. Its primary function lies in its ability to covalently attach the essential vitamin, folic acid, to other molecules, such as nanoparticles, drugs, liposomes, and antibodies. This conjugation strategy offers several advantages in scientific research:
- Targeted Drug Delivery: Folic acid receptors are overexpressed on the surface of many cancer cells. By attaching drugs or other therapeutic agents to folic acid using NHS ester, researchers can exploit this specific binding interaction to deliver these agents selectively to cancer cells, potentially enhancing therapeutic efficacy and minimizing side effects [].
- Enhanced Cellular Uptake: Folic acid plays a crucial role in cellular processes, and its presence on a bioconjugate can facilitate its uptake by cells through receptor-mediated endocytosis, improving the delivery of the attached molecule into the cell [].
- Biocompatibility: Folic acid is a naturally occurring vitamin and generally considered biocompatible, making its use as a targeting moiety in bioconjugates advantageous for in vivo applications [].
Potential Applications in Cancer Research:
The unique properties of folic acid NHS ester have made it a valuable tool in cancer research, particularly in exploring targeted drug delivery and diagnostic imaging techniques:
- Development of Targeted Therapeutics: Researchers are actively investigating the use of folic acid-conjugated nanoparticles loaded with anticancer drugs for targeted delivery to tumors. This approach holds promise for improved treatment efficacy and reduced systemic toxicity compared to conventional chemotherapy [, ].
- Tumor-Specific Imaging Probes: Folic acid-conjugated contrast agents are being explored for cancer diagnosis and monitoring. These probes can potentially bind specifically to tumor cells, allowing for their visualization using imaging techniques like magnetic resonance imaging (MRI) or positron emission tomography (PET) [].
Folic acid N-hydroxysuccinimide ester is a derivative of folic acid, a water-soluble B vitamin essential for DNA synthesis, repair, and methylation. The compound has the molecular formula C₂₃H₂₂N₈O₈ and a molecular weight of 538.47 g/mol. It appears as a yellow to dark yellow solid and is hygroscopic, requiring storage at -20°C under an inert atmosphere to maintain stability . This ester is primarily utilized as a linker in biochemical applications, facilitating the attachment of folic acid to various biomolecules, including liposomes and proteins, enhancing their delivery and targeting capabilities in therapeutic contexts .
Folic acid NHS ester itself doesn't have a specific mechanism of action. Its primary function is to serve as a linker molecule. Once conjugated to a carrier or biomolecule, the folic acid moiety can be exploited for targeted delivery. The folate receptors, overexpressed on certain types of cancer cells, can recognize and bind to the folic acid, facilitating the delivery of the conjugated drug or probe to the target cells [].
- Esterification: The reaction between carboxylic acids and alcohols to form esters.
- Conjugation: It can react with amines or hydroxyl groups on proteins or other biomolecules to form stable amide bonds. This property is particularly useful in bioconjugation techniques, allowing for the targeted delivery of therapeutic agents .
The reactivity of the N-hydroxysuccinimide moiety makes it a valuable tool in peptide synthesis and protein labeling.
Folic acid N-hydroxysuccinimide ester exhibits significant biological activity primarily due to its folate component. Folic acid itself plays crucial roles in:
- DNA Synthesis: Essential for the production of nucleotides, which are the building blocks of DNA.
- Cell Division: Critical during periods of rapid cell division, such as during pregnancy.
- Methylation Reactions: Acts as a cofactor in methylation processes, influencing gene expression and cellular function .
The ester form enhances its utility in drug delivery systems aimed at targeting specific cells or tissues that express folate receptors, such as cancer cells.
Folic acid N-hydroxysuccinimide ester can be synthesized through several methods:
- Direct Esterification: Reacting folic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) can yield the desired ester.
- Activation of Carboxylic Group: The carboxylic group of folic acid can be activated using DCC or similar reagents before reacting with N-hydroxysuccinimide to form the ester.
- Solvent-Free Methods: Recent advancements have introduced solvent-free methods that enhance yield and reduce environmental impact .
Folic acid N-hydroxysuccinimide ester has diverse applications in:
- Drug Delivery Systems: Particularly in targeting cancer cells due to their overexpression of folate receptors .
- Bioconjugation: Used for attaching folate to proteins or nanoparticles for enhanced cellular uptake.
- Diagnostic Tools: Employed in the development of assays that require specific targeting capabilities.
Studies have shown that folic acid N-hydroxysuccinimide ester interacts effectively with various biomolecules. Its ability to form stable conjugates with proteins and peptides has been extensively researched, demonstrating its potential in:
- Targeted Therapy: Enhancing the delivery efficiency of chemotherapeutics by utilizing folate receptor-mediated endocytosis.
- Imaging Techniques: Used as a conjugate for imaging agents that require specific targeting capabilities .
Folic acid N-hydroxysuccinimide ester shares similarities with several other compounds, particularly those involved in bioconjugation and drug delivery. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Folic Acid | Vitamin | Essential for DNA synthesis; not an active linker |
| N-Hydroxysuccinimide | Reactive Ester | Commonly used for protein labeling; lacks specificity |
| Folic Acid Conjugates | Bioconjugates | Targeted delivery systems; dependent on carrier type |
| Methotrexate | Antifolate Drug | Inhibits dihydrofolate reductase; used in cancer therapy |
Folic acid N-hydroxysuccinimide ester is unique due to its dual role as both a vitamin source and a reactive linker, allowing it to bridge biological molecules effectively while retaining its essential biological functions .








